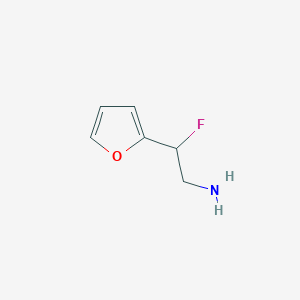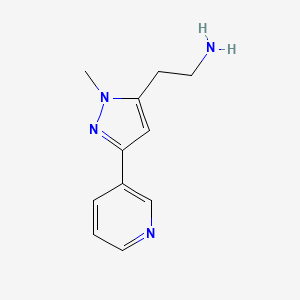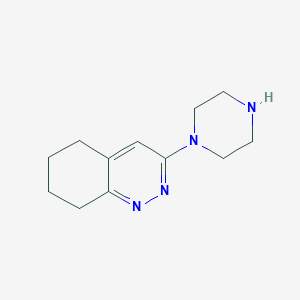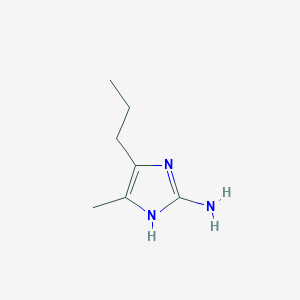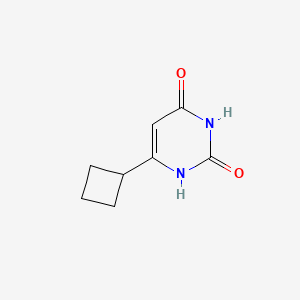
6-cyclobutylpyrimidine-2,4(1H,3H)-dione
Overview
Description
6-Cyclobutylpyrimidine-2,4(1H,3H)-dione (6-CPPD) is an organic compound that has become a focus of scientific research in recent years due to its potential applications in medicine and biochemistry. 6-CPPD is a cyclic pyrimidine derivative that is composed of a six-membered ring and two oxygen atoms. It belongs to the class of compounds known as pyrimidines and is often referred to as a pyrimidine-2,4(1H,3H)-dione. 6-CPPD has a number of unique properties that make it an attractive target for scientific research.
Scientific Research Applications
Synthesis and Structural Analysis
Multicomponent Synthesis
A study by Barakat et al. (2016) explored the multicomponent synthesis involving N,N-dimethylbarbituric acid and cyclohexane-1,3-dione, leading to a derivative with confirmed molecular structure via spectroscopic methods and X-ray crystallography (Barakat et al., 2016).
Thietanyl-Substituted Pyrimidine Diones
Kataev et al. (2013) detailed the synthesis of thietanyl-substituted pyrimidine diones through reactions with 6-methylpyrimidine-2,4(1H,3H)-dione, highlighting the alkylation at the N1 atom of the pyrimidine ring, supported by computational approximations (Kataev et al., 2013).
Biological Applications
Antimicrobial and Anti-inflammatory Activities
Research by Nofal et al. (2011) synthesized new pyrimidine derivatives and evaluated their anti-inflammatory and analgesic activities, indicating significant pharmacological effects among certain synthesized moieties (Nofal et al., 2011).
Hypotensive Activity
Kataev et al. (2014) synthesized oxo- and dioxothietane derivatives of pyrimidine diones, exhibiting pronounced, prolonged, and dose-dependent hypotensive effects comparable with reference drugs (Kataev et al., 2014).
Optical and Nonlinear Optical Applications
Optical and Nonlinear Optical Properties
Mohan et al. (2020) synthesized novel pyrimidine-based bis-uracil derivatives, assessing their linear and nonlinear optical properties, indicating potential for NLO device fabrications due to observed properties exceeding those of the standard (Mohan et al., 2020).
properties
IUPAC Name |
6-cyclobutyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-7-4-6(5-2-1-3-5)9-8(12)10-7/h4-5H,1-3H2,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMYYKWWKIBHBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




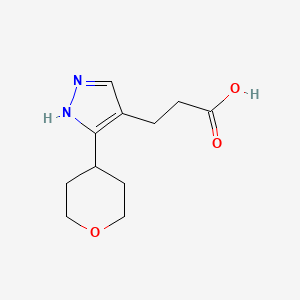
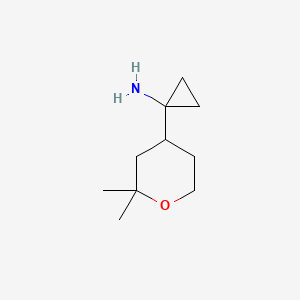
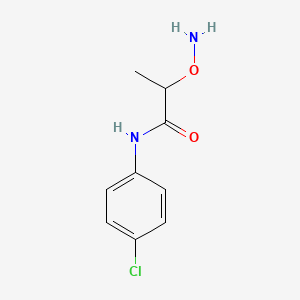
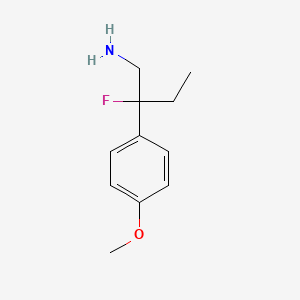
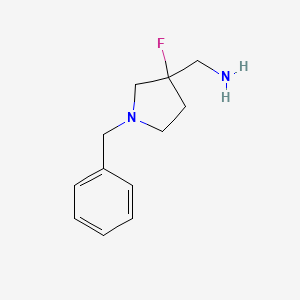
![2-(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1470326.png)
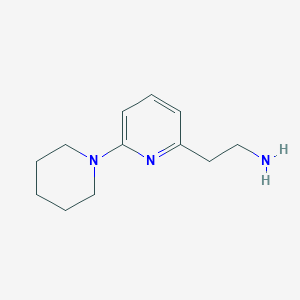
![N-methylspiro[4.5]decan-8-amine](/img/structure/B1470329.png)
![4-[Butyl(ethyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1470330.png)
